

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyvaleric Acid

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Compound of Interest

Compound Name: 2-Hydroxyvaleric acid

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Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a short-chain alpha-hydroxy acid that has garnered interest in the scientific community, primarily as a biomarker for certain inborn errors of metabolism. An understanding of its physicochemical properties is fundamental for researchers in the fields of diagnostics, drug development, and metabolic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2-hydroxyvaleric acid**, detailed experimental protocols for their determination, and visualizations of relevant biochemical and analytical workflows.

Chemical Identity and Structure

2-Hydroxyvaleric acid is a five-carbon carboxylic acid with a hydroxyl group attached to the alpha-carbon. Its presence in human biofluids is often associated with metabolic disorders such as lactic acidosis, Succinic Acidemia, and Multiple Carboxylase Deficiency.

Chemical Structure:

Molecular Formula: $C_5H_{10}O_3$ [\[1\]](#)

IUPAC Name: 2-Hydroxypentanoic acid[\[1\]](#)

CAS Number: 617-31-2[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-hydroxyvaleric acid** is presented in the table below. The data is a compilation from various experimental and predicted sources.

Property	Value	Source
Molecular Weight	118.13 g/mol	
Melting Point	34 °C	[3]
Boiling Point	~220-225 °C (estimated)	[4]
pKa (acid dissociation constant)	~3.85 - 4.14 (predicted)	[5]
logP (octanol-water partition coefficient)	0.45 (experimental)	[3]
Water Solubility	162 g/L at 25 °C ((S)-enantiomer)	[5]
Appearance	Solid	[3]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are standardized protocols that can be adapted for **2-hydroxyvaleric acid**.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, dry sample of **2-hydroxyvaleric acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.

- The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).

Methodology:

- A standard solution of **2-hydroxyvaleric acid** (e.g., 0.1 M) is prepared in deionized water.
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of the titrant required to reach the equivalence point has been added.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

- Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- A known amount of **2-hydroxyvaleric acid** is dissolved in the aqueous phase.
- The solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.

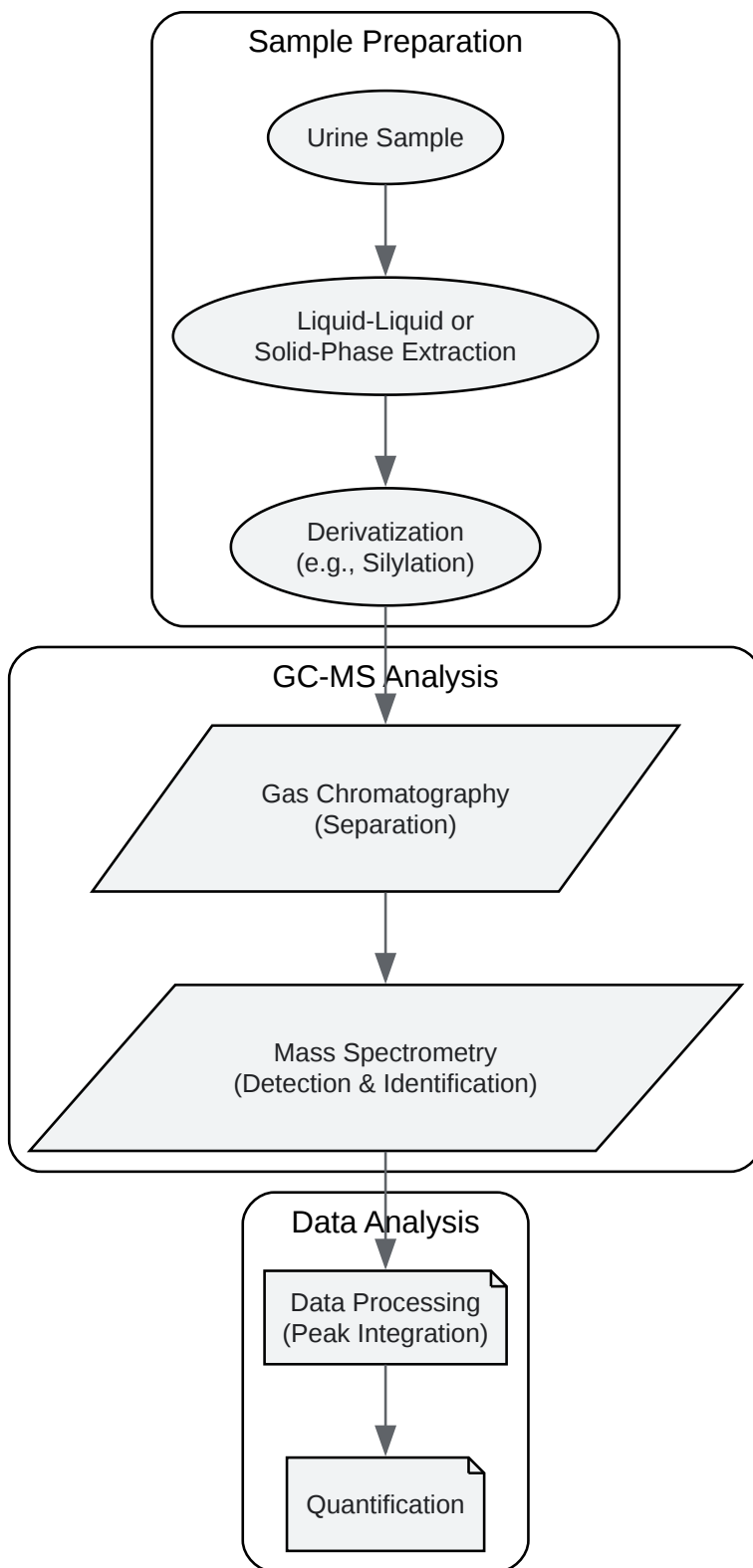
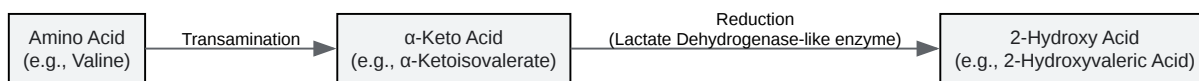
- The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute.
- The mixture is allowed to stand until the two phases have completely separated.
- The concentration of **2-hydroxyvaleric acid** in both the aqueous and n-octanol phases is determined using a suitable analytical method such as HPLC-UV or GC-MS.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- $\log P$ is the base-10 logarithm of P.

Biological Significance and Relevant Pathways

2-Hydroxyvaleric acid is primarily recognized as a metabolite in the fatty acid metabolism pathway. Its accumulation in biological fluids is indicative of disruptions in specific metabolic processes, particularly those involving branched-chain amino acids. It serves as a diagnostic marker for several inborn errors of metabolism.

Biosynthetic Pathway Relationship

The synthesis of alpha-hydroxy acids is closely linked to amino acid metabolism. The diagram below illustrates a generalized biosynthetic pathway leading to the formation of a 2-hydroxy acid from a corresponding amino acid.



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